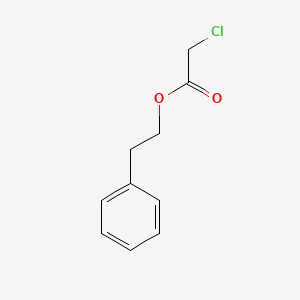

Acetic acid, chloro-, 2-phenylethyl ester

Description

Contextual Significance and Historical Perspectives of Halogenated Esters in Organic Synthesis

Halogenated organic compounds, particularly esters, have long been cornerstones of organic synthesis due to the unique reactivity imparted by the halogen atom. nih.gov The presence of a halogen on the carbon atom alpha to the ester's carbonyl group (an α-haloester) creates a potent electrophilic site, making these compounds excellent alkylating agents. wikipedia.org Historically, this reactivity has been harnessed for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to constructing more complex molecular architectures. wikipedia.orgnih.gov

The synthesis of α-halo esters is often achieved through methods like the direct halogenation of a corresponding carboxylic acid or ester, or via the Hell-Volhard-Zelinsky reaction. wikipedia.org Once formed, their utility is demonstrated in a variety of classic and contemporary organic reactions. For instance, they are key reactants in the Darzens reaction to form α,β-epoxy esters (glycidic esters) and can undergo nucleophilic substitution with a wide range of nucleophiles to introduce new functional groups. wikipedia.org This versatility has cemented the role of halogenated esters as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. mt.com

The Role of Acetic acid, chloro-, 2-phenylethyl ester within Contemporary Synthetic Chemistry Paradigms

Within the broader context of halogenated esters, this compound represents a specific building block whose potential is largely defined by the characteristic reactivity of α-chloro esters. wikipedia.org Contemporary synthetic strategies increasingly focus on efficiency and the ability to build molecular complexity from readily available starting materials. researchgate.netspringernature.com As an α-chloro ester, this compound is a prime candidate for serving as a versatile electrophile.

Its primary role in modern synthesis would be as an intermediate for introducing the 2-phenylethoxycarbonylmethyl group into a target molecule. It can react with various nucleophiles, such as amines, thiols, and carbanions, to form a diverse array of derivatives. This reactivity makes it a useful precursor for synthesizing more complex molecules. For example, its reaction with a ketone or aldehyde in the presence of a base could initiate a Darzens reaction, providing a pathway to specialized epoxy compounds. wikipedia.org Furthermore, related phenethyl compounds have been noted for their potential antimicrobial and anti-inflammatory properties, suggesting that derivatives of this compound could be targets for biological screening.

Research Gaps and Unexplored Avenues Pertaining to this compound

Despite its straightforward structure and predictable reactivity based on its functional groups, there is a notable lack of dedicated research into the specific applications and properties of this compound. The existing literature primarily documents its incidental identification in natural product analysis or its inclusion in large chemical inventories. epa.govsci-hub.seresearchgate.net

The most significant research gaps include:

Optimized Synthesis: A thorough investigation into high-yield, scalable, and environmentally benign methods for its synthesis has not been reported.

Reactivity Profiling: While its reactivity can be inferred from general principles of α-haloesters, a detailed study of its performance in key synthetic transformations (e.g., Darzens condensation, nucleophilic substitutions with various partners, Reformatsky reaction) is absent.

Application as a Synthetic Building Block: There are no published examples of its use as a key intermediate in the total synthesis of complex natural products or pharmaceutical agents.

Biological Activity: Although related phenethyl compounds show biological activity, the specific bioactivity profile of this compound and its simple derivatives remains unexplored.

Scope and Objectives of the Academic Research Investigation on this compound

A focused academic investigation into this compound would be well-justified to fill the existing knowledge gaps. The primary objective would be to fully characterize this compound as a useful tool for organic synthesis.

The scope of such an investigation should encompass:

Development of Synthetic Protocols: To establish and optimize efficient and scalable synthetic routes to produce high-purity this compound.

Exploration of Synthetic Utility: To systematically investigate its reactivity with a diverse panel of nucleophiles and its utility in named reactions, thereby creating a library of novel derivatives.

Elucidation of Mechanistic Pathways: To study the mechanisms of its key reactions to better understand and control stereochemical and regiochemical outcomes.

Preliminary Biological Screening: To conduct initial screenings of the parent compound and its newly synthesized derivatives for potential biological activities, such as antimicrobial or plant growth regulatory effects, based on preliminary data for related compounds.

By addressing these objectives, the chemical community would gain a valuable and well-characterized building block, potentially unlocking new pathways for the synthesis of complex and biologically relevant molecules.

Table 2: Documented Occurrences of this compound

| Source Material | Context | Finding | Source |

|---|---|---|---|

| Soursop Seed Cake | Analysis of bio-oil from slow pyrolysis. | Identified as a compound in the bio-oil fraction with a quality match of 81%. | sci-hub.se |

| Paecilomyces gunnii | Analysis of volatile components from fungal mycelia. | Identified as a minor volatile component (0.28% relative content). | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl 2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUXHXZFGGRGNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064717 | |

| Record name | Acetic acid, chloro-, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7476-91-7 | |

| Record name | 2-Phenylethyl chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7476-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylethyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007476917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, chloro-, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLETHYL CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSE25Q3K8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Acetic Acid, Chloro , 2 Phenylethyl Ester

Established Synthetic Routes for Acetic acid, chloro-, 2-phenylethyl ester: A Mechanistic Analysis

The formation of the ester linkage in 2-phenylethyl chloroacetate (B1199739) is typically achieved through well-established chemical reactions. The choice of synthetic route often depends on factors such as desired yield, purity, reaction conditions, and the reactivity of the starting materials.

The most direct and common methods for synthesizing this compound involve the reaction of 2-phenylethanol (B73330) with either chloroacetic acid itself or its more reactive acid chloride derivative.

Fischer-Speier Esterification: This classic method involves the direct reaction of chloroacetic acid with 2-phenylethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus.

The mechanism begins with the protonation of the carbonyl oxygen of chloroacetic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack. The hydroxyl group of 2-phenylethanol then attacks this electrophilic carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

Acylation with Chloroacetyl Chloride: A more rapid and irreversible method involves the use of chloroacetyl chloride, an acyl chloride. chemguide.co.uk This highly reactive derivative reacts exothermically with 2-phenylethanol to form the ester. libretexts.orgyoutube.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrogen chloride (HCl) byproduct that is formed. libretexts.org

The mechanism for this reaction is a nucleophilic addition-elimination. The lone pair of electrons on the oxygen of 2-phenylethanol attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group. The base present in the reaction mixture then deprotonates the oxonium ion to yield the ester. chemguide.co.uk

Interactive Table: Comparison of Primary Synthetic Routes

| Feature | Fischer Esterification | Acylation with Chloroacetyl Chloride |

|---|---|---|

| Acid Precursor | Chloroacetic acid | Chloroacetyl chloride |

| Alcohol Precursor | 2-Phenylethanol | 2-Phenylethanol |

| Key Reagent/Catalyst | Strong acid (e.g., H₂SO₄) | Base (e.g., Pyridine) |

| Reversibility | Reversible | Irreversible |

| Reaction Rate | Slow to moderate | Fast, often instantaneous |

| Byproduct | Water (H₂O) | Hydrogen Chloride (HCl) |

| Advantages | Uses less expensive precursor | High yield, not equilibrium-limited |

| Disadvantages | Equilibrium-limited, requires water removal | Precursor is moisture-sensitive and corrosive |

While direct esterification remains the primary synthetic route, other strategies, though less common for this specific molecule, are employed for structurally similar esters. One such method is the homologation of benzyl (B1604629) alcohol using carbon monoxide and hydrogen, which can produce 2-phenylethanol and its corresponding acetate (B1210297) ester. google.com However, applying this to generate a chloroacetate ester would be a non-trivial multi-step process and is not an established direct route. The development of novel catalytic systems and process intensification technologies, such as flow chemistry, may offer future alternative pathways, but dedicated research for 2-phenylethyl chloroacetate is not widely documented.

Precursor Design and Optimization in the Synthesis of this compound

The primary precursors for the synthesis are 2-phenylethanol and a chloroacetic acid source. The optimization of the synthesis hinges on controlling reaction parameters to maximize yield and purity while minimizing reaction time and side products.

For the Fischer esterification route, key optimization parameters include:

Molar Ratio: Using an excess of one reactant (typically the less expensive one) can shift the equilibrium to favor product formation.

Catalyst Loading: The concentration of the acid catalyst affects the reaction rate. Optimal loading accelerates the reaction without promoting side reactions like dehydration of the alcohol.

Temperature: Higher temperatures increase the reaction rate but must be controlled to prevent unwanted side reactions or decomposition.

Water Removal: Efficient removal of water is crucial for driving the reaction to completion.

For the acylation route with chloroacetyl chloride , optimization focuses on:

Stoichiometry: Precise control of the reactant and base stoichiometry is important for complete conversion and to avoid unreacted starting materials.

Temperature Control: The reaction is often highly exothermic and may require cooling to prevent side reactions and ensure safety.

Solvent Choice: An inert solvent is used to facilitate stirring and control the reaction temperature.

Order of Addition: Typically, the acyl chloride is added slowly to the solution of the alcohol and base to maintain control over the reaction rate.

Interactive Table: Key Optimization Parameters

| Parameter | Effect on Synthesis | Optimization Strategy |

|---|---|---|

| Reactant Ratio | Shifts reaction equilibrium (Fischer) | Use excess of one reactant to drive completion |

| Catalyst | Increases reaction rate | Select optimal catalyst and concentration |

| Temperature | Affects reaction rate and side products | Maintain optimal temperature for desired rate vs. purity |

| Byproduct Removal | Drives equilibrium forward (Fischer) | Use Dean-Stark trap or neutralizing base |

| Reaction Time | Determines extent of conversion | Monitor reaction progress to determine endpoint |

Green Chemistry Approaches and Sustainable Synthesis of this compound

In line with the principles of green chemistry, efforts in ester synthesis have focused on developing more environmentally benign methods. While chemical synthesis is the main source for many esters, it can have disadvantages like long reaction times and environmental pollution. mdpi.com Biotechnological approaches, particularly enzymatic catalysis, offer a promising alternative. nih.gov

Lipases are widely used enzymes for ester synthesis due to their stability in organic solvents and high selectivity. mdpi.com For the non-chlorinated analog, 2-phenylethyl acetate, enzymatic synthesis using immobilized lipases like Novozym® 435 is well-documented. mdpi.comresearchgate.net These reactions often employ transesterification in solvent-free systems or in green solvents like water, achieving high conversion rates. nih.govrsc.org

The applicability of these enzymatic methods to the synthesis of 2-phenylethyl chloroacetate is plausible. Lipases have been shown to be effective catalysts for reactions involving chlorinated substrates, such as in the synthesis of chloramphenicol (B1208) esters and the kinetic resolution of chiral chlorohydrins. researchgate.netmdpi.com This suggests that a lipase-catalyzed transesterification between 2-phenylethanol and a simple chloroacetate ester (e.g., ethyl chloroacetate) could be a viable green route.

Further sustainable approaches could involve process intensification techniques. For instance, reactive distillation, which combines chemical reaction and product separation in a single unit, has been studied for the production of 2-phenylethyl acetate and could potentially be adapted for its chlorinated counterpart to improve process efficiency. researchgate.net

Stereochemical Control and Asymmetric Synthesis of this compound Analogues (if applicable)

The molecule this compound is itself achiral as neither the chloroacetic acid nor the 2-phenylethanol precursors contain a stereocenter. Therefore, stereochemical control is not applicable to its direct synthesis.

However, this section is highly relevant to the synthesis of its chiral analogues. Chirality can be introduced into the molecule through either the alcohol or the acid moiety.

Synthesis from a Chiral Alcohol: If a chiral alcohol, such as (R)- or (S)-1-phenylethanol, were used in place of 2-phenylethanol, the resulting ester, (R/S)-1-phenylethyl chloroacetate, would be chiral. The esterification reaction itself typically does not affect the stereocenter of the alcohol, so the configuration would be retained in the product. Lipase-catalyzed kinetic resolution is a powerful method for obtaining enantiomerically pure chiral alcohols, including chlorinated ones, which can then be used in synthesis. researchgate.net

Synthesis from a Chiral Acid: Alternatively, a chiral center can be located on the acid portion of the molecule, specifically at the alpha-carbon bearing the chlorine atom. The synthesis of such chiral α-chloro esters is an active area of research. Methods have been developed for the enantioselective synthesis of α-chloro esters through the reaction of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide promoted by a chiral catalyst. nih.gov Another approach involves the asymmetric protonation of catalytically generated chiral enolates. nih.govacs.org Using such an enantiomerically enriched α-chloroacetic acid derivative in the esterification with 2-phenylethanol would produce a chiral analogue of the target compound.

Reaction Mechanisms and Reactivity Profiles of Acetic Acid, Chloro , 2 Phenylethyl Ester

Nucleophilic Substitution Reactions Involving the Alpha-Chloro Ester Moiety of Acetic acid, chloro-, 2-phenylethyl ester

The alpha-chloro ester moiety is the most reactive site for nucleophilic attack in 2-phenylethyl chloroacetate (B1199739). The carbon atom bonded to the chlorine is highly electrophilic due to the electron-withdrawing inductive effects of both the adjacent carbonyl group and the chlorine atom. This enhanced electrophilicity makes the compound a potent alkylating agent and susceptible to nucleophilic substitution reactions. wikipedia.orgnih.gov

These reactions typically proceed through one of two primary mechanisms:

SN2 (Substitution Nucleophilic Bimolecular): This is a concerted, one-step mechanism where the nucleophile attacks the alpha-carbon from the backside, simultaneously displacing the chloride leaving group. scite.ai This pathway is common for primary halides and is characterized by an inversion of stereochemistry if the alpha-carbon is a chiral center. For 2-phenylethyl chloroacetate, the reaction with a nucleophile (Nu⁻) would follow this pathway, involving a transition state where the Nu-C bond is forming as the C-Cl bond is breaking.

SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the initial, slow dissociation of the chloride ion to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. While less common for primary alpha-halo esters unless stabilized, the adjacent carbonyl group can influence the reaction pathway.

The alpha-halide in compounds like 2-phenylethyl chloroacetate is readily substituted by a wide variety of nucleophiles. acs.org Common nucleophilic substitution reactions include:

Reaction with Azides: Treatment with sodium azide (B81097) (NaN₃) leads to the formation of the corresponding alpha-azido ester, a precursor for synthesizing alpha-amino acids. acs.org

Reaction with Amines: Ammonia and primary or secondary amines can displace the chloride to form alpha-amino esters. acs.org

Reaction with Thiolates: Thiolates (RS⁻) react to produce alpha-thio esters.

Reaction with Cyanide: Cyanide ions (CN⁻) can be used to introduce a nitrile group, forming a cyanoacetate (B8463686) derivative.

The reactivity in these substitutions is significantly higher than that of corresponding alkyl halides without the activating carbonyl group. nih.gov This makes alpha-chloro esters valuable and versatile intermediates in organic synthesis. wikipedia.org

Hydrolysis and Transesterification Kinetics of this compound

The ester functional group in 2-phenylethyl chloroacetate is susceptible to hydrolysis and transesterification reactions, which involve the nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis: Hydrolysis is the cleavage of the ester bond by water to yield chloroacetic acid and 2-phenylethanol (B73330). The reaction can be catalyzed by either acid or base, with distinct mechanisms.

Acid-Catalyzed Hydrolysis: This is a reversible process where the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. It is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water.

Transesterification: Transesterification is the process of exchanging the 2-phenylethyl alcohol group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting 2-phenylethyl chloroacetate with methanol (B129727) in the presence of an acid catalyst would lead to an equilibrium with methyl chloroacetate and 2-phenylethanol.

Enzymatic catalysts, such as lipases, are also highly effective for transesterification reactions involving phenylethyl esters. Studies on the synthesis of 2-phenylethyl acetate (B1210297) via transesterification of 2-phenylethanol provide insight into the kinetics and conditions for such transformations. aklectures.comorganic-chemistry.org High conversion rates can be achieved under optimized conditions, highlighting the feasibility of these reactions. aklectures.commdpi.com In one study, the enzymatic synthesis of 2-phenylethyl acetate from 2-phenylethanol using vinyl acetate as an acyl donor reached a 99.17% conversion rate in just 30 minutes at 40°C. aklectures.com

The table below summarizes data from a study on the continuous enzymatic synthesis of 2-phenylethyl acetate, which illustrates the efficiency of such ester transformations. organic-chemistry.orgmdpi.com

| Flow Rate (mL min⁻¹) | Reaction Time (min) | Conversion Rate (%) |

|---|---|---|

| 1 | 2 | 100 |

| 3 | 2 | 95 |

| 5 | 2 | 80 |

Electrophilic Aromatic Substitution on the Phenylethyl Moiety of this compound

The phenyl ring of 2-phenylethyl chloroacetate can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The outcome of these reactions is governed by the directing effect of the substituent attached to the ring, which in this case is the 2-(chloroacetoxy)ethyl group (-CH₂CH₂OCOCH₂Cl).

The atom directly attached to the aromatic ring is a carbon atom of an ethyl group. Alkyl groups are known as activating substituents and are ortho-, para-directors. nih.govresearchgate.net They activate the ring towards electrophilic attack by donating electron density through an inductive effect, making it more nucleophilic than benzene (B151609) itself. This donation of electron density stabilizes the positively charged carbocation intermediate (the sigma complex) formed during the reaction, particularly when the attack occurs at the ortho or para positions. nih.govlookchem.com

While the chloroacetate group is electron-withdrawing, its inductive effect is significantly attenuated by the two-carbon ethyl spacer. Therefore, the primary influence on the regioselectivity of the EAS reaction will be the activating and ortho-, para-directing nature of the alkyl chain.

The substitution will predominantly yield a mixture of ortho- and para-isomers. The para-product is often favored over the ortho-product due to reduced steric hindrance, which can impede the approach of the electrophile to the position adjacent to the bulky substituent group. nih.govwikipedia.org

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| -OH, -NH₂, -OR | Strongly Activating | Ortho-, Para- |

| -Alkyl (e.g., -CH₂CH₂R) | Weakly Activating | Ortho-, Para- |

| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho-, Para- |

| -C(O)R, -SO₃H, -CN | Moderately Deactivating | Meta- |

| -NO₂, -NR₃⁺ | Strongly Deactivating | Meta- |

Radical Reactions and Photochemical Transformations of this compound

The C-Cl bond in 2-phenylethyl chloroacetate can undergo homolytic cleavage to generate an α-carbonyl radical. This process can be initiated by heat, radical initiators (like AIBN), or photochemically upon absorption of UV light. The resulting radical is stabilized by resonance with the adjacent carbonyl group.

Once formed, this radical intermediate can participate in various transformations:

Radical Coupling: It can couple with another radical to form a new C-C bond.

Addition to Alkenes: The radical can add across the double bond of an alkene, initiating a polymerization process or forming a new functionalized molecule. nih.gov

Atom Transfer Radical Polymerization (ATRP): α-halo esters are common initiators for ATRP, a controlled radical polymerization technique.

Reductive Coupling: In the presence of a reducing agent, often a metal, the radical can be reduced to a carbanion or participate in cross-coupling reactions.

Photochemical reactions can facilitate these radical pathways. For instance, dual nickel/photoredox catalysis has been used for the enantioselective arylation of related α-chloro thioesters, proceeding through a radical cross-coupling mechanism. Similarly, flavin-dependent "ene"-reductases can catalyze intermolecular hydroalkylations by generating a radical intermediate from an α-halocarbonyl precursor via single-electron reduction. Another relevant photochemical process is the Wolff rearrangement of α-diazoketones to form ketenes, which can then be trapped to synthesize α-chloro esters, demonstrating the role of photochemistry in the synthesis and transformation of this class of compounds.

Thermal Decomposition Pathways and Stability Considerations for this compound

When subjected to high temperatures, 2-phenylethyl chloroacetate can undergo thermal decomposition. The specific pathway depends on the temperature and reaction conditions.

One of the most common thermal decomposition pathways for esters possessing a beta-hydrogen on the alcohol moiety is ester pyrolysis (or thermal elimination). This reaction proceeds through a concerted, intramolecular (Eᵢ) mechanism involving a six-membered cyclic transition state. For 2-phenylethyl chloroacetate, this syn-elimination would involve the transfer of a hydrogen atom from the beta-carbon of the phenylethyl group to the carbonyl oxygen, leading to the formation of styrene (B11656) and chloroacetic acid . This type of reaction typically requires high temperatures, often in the range of 400-500°C. Since the 2-phenylethyl group is a primary alkyl, the ester is expected to have relatively high thermal stability compared to secondary or tertiary esters.

At even higher temperatures, radical-based decomposition mechanisms may become significant. These pathways could involve the homolytic cleavage of the weakest bonds in the molecule:

C-Cl Bond Cleavage: As discussed in the radical reactions section, this would form an α-carbonyl radical and a chlorine radical.

Ester Bond Cleavage: Scission of the C-O or O-C(O) bonds could lead to various radical fragments.

C-C Bond Cleavage: Fragmentation of the phenylethyl chain could also occur.

Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving this compound

The C-Cl bond of 2-phenylethyl chloroacetate can be activated by various transition metal catalysts to participate in cross-coupling reactions, which are powerful tools for C-C bond formation. α-chloroesters are versatile electrophilic partners in these transformations. wikipedia.org

Iron-Catalyzed Cross-Coupling: Iron catalysts have been effectively used for the enantioselective cross-coupling of racemic α-chloroesters with aryl Grignard reagents (ArMgX). These reactions produce α-arylalkanoates in high yields and with good enantioselectivity. Mechanistic studies, including radical probe experiments, suggest that the reaction likely proceeds through the formation of an alkyl radical intermediate, which then undergoes enantioconvergent arylation.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts, often in combination with photoredox systems, are also highly effective. A dual nickel/photoredox-catalyzed method has been developed for the enantioselective reductive cross-coupling of racemic α-chloro thioesters with aryl iodides, avoiding the need for stoichiometric organometallic reagents. Similarly, a metallaphotoredox strategy using nickel has been employed for the cross-electrophile coupling of α-chloro carbonyls with aryl halides.

These reactions significantly enhance the synthetic utility of 2-phenylethyl chloroacetate, allowing the chloroacetyl group to be converted into more complex α-substituted ester motifs. The table below summarizes key findings from studies on metal-catalyzed cross-coupling of α-chloroesters.

| Catalyst System | Coupling Partners | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Fe(acac)₃ / Chiral Bisphosphine Ligand | α-chloroester + Aryl Grignard Reagent | α-arylalkanoate | High yields with enantiomeric ratios up to 91:9. | |

| Ni Catalyst / Ir Photocatalyst | α-chloro carbonyl + Aryl Bromide | α-aryl carbonyl | Broad substrate scope, tolerates various functional groups. Yields up to 72%. | |

| Ni Catalyst / Ir Photocatalyst | α-chloro thioester + Aryl Iodide | α-aryl thioester | High enantioselectivities (up to 91% ee). Avoids organometallic reagents. |

Advanced Spectroscopic and Structural Elucidation of Acetic Acid, Chloro , 2 Phenylethyl Ester

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Conformational Dynamics and Intermolecular Interactions of Acetic acid, chloro-, 2-phenylethyl ester

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of organic molecules. It provides precise information about the chemical environment of individual atoms, their connectivity through scalar (J) coupling, and spatial proximities via the Nuclear Overhauser Effect (NOE). ubc.canih.gov For this compound, NMR would reveal the distinct signals for the aromatic protons of the phenyl group, the two methylene (B1212753) groups of the ethyl bridge (-CH₂-CH₂-), and the methylene group of the chloroacetyl moiety (Cl-CH₂-).

A detailed analysis of coupling constants could offer insights into the preferred conformations of the flexible ethyl chain. libretexts.orgmdpi.comgithub.io Furthermore, concentration-dependent NMR studies or experiments in different solvents could probe potential intermolecular interactions, such as stacking of the phenyl rings.

Despite the theoretical utility of this technique, specific experimental or calculated ¹H and ¹³C NMR data, including chemical shifts and coupling constants, for this compound are not available in the public domain. Consequently, a detailed discussion of its conformational dynamics and intermolecular interactions based on empirical data cannot be provided at this time.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Isotopic Signatures of this compound

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of a molecule, allowing for the unambiguous determination of its elemental formula. whitman.edu For this compound (C₁₀H₁₁ClO₂), HRMS would confirm its molecular weight of approximately 198.0447 g/mol . A key feature would be the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M and M+2 peaks. miamioh.edu

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a fragmentation pattern, which provides valuable information about the molecule's structure. libretexts.org Expected fragmentation pathways for this ester could include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: If sterically feasible, though less common in this structure.

Loss of neutral molecules: Such as the loss of the chloroacetyl group or cleavage of the phenylethyl side chain, likely leading to a prominent tropylium (B1234903) ion fragment (m/z 91) or a phenethyl cation (m/z 105). nih.govnist.gov

Although it has been noted that this compound is suitable for analysis by mass spectrometry-compatible methods, specific HRMS or MS/MS spectra and detailed fragmentation analyses have not been published. sielc.com

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Adducts (if crystalline)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. scispace.com To perform this analysis, the compound must first be obtained as a suitable single crystal.

If a crystal structure were available for this compound, it would reveal the precise conformation of the molecule in the solid state and detail how the molecules pack together, including any potential π-stacking interactions of the phenyl rings or dipole-dipole interactions involving the ester and chloro- groups.

A search of crystallographic databases reveals no published crystal structures for this compound or any of its co-crystals or adducts. Therefore, a discussion of its solid-state structural properties is not currently possible.

Computational Chemistry and Theoretical Modeling of Acetic Acid, Chloro , 2 Phenylethyl Ester

Quantum Chemical Calculations of Electronic Structure and Energetics of Acetic acid, chloro-, 2-phenylethyl ester

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would be instrumental in mapping out potential reaction pathways, such as hydrolysis or nucleophilic substitution. Researchers could model the geometries of reactants, products, and crucial transition states. osti.govresearchgate.net These calculations would yield important energetic information, including the activation barriers for different reactions, providing a quantitative measure of reaction feasibility. researchgate.netmdpi.com Such studies often reveal that only a small subset of available functionals can provide a balanced and accurate description for complex reactions. osti.gov

Table 1: Hypothetical DFT Data for a Reaction of this compound This table is illustrative and not based on published data.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Reactant Energy | -450.0 | Ground state energy of the ester. |

| Transition State Energy | -435.5 | Highest energy point along the reaction coordinate. |

| Product Energy | -470.2 | Ground state energy of the reaction products. |

| Activation Barrier (Ea) | 14.5 | The energy required to initiate the reaction. |

| Reaction Energy (ΔE) | -20.2 | The net energy change of the reaction. |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These calculations can predict various spectroscopic parameters for this compound. For instance, they could be used to calculate vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum, or to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Furthermore, these methods provide detailed information about the molecule's molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity and electronic transitions.

Molecular Dynamics Simulations for Conformational Landscapes, Solvation Effects, and Molecular Interactions of this compound

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

For this compound, MD simulations could explore its conformational landscape, identifying the most stable three-dimensional arrangements (conformers) of the molecule. ub.edu A crucial aspect of these simulations is the inclusion of solvent effects. By simulating the ester in different explicit solvents (like water or organic solvents), researchers can understand how the solvent shell affects the molecule's structure and dynamics. frontiersin.orgnih.gov This is critical as solvation can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. nih.govmdpi.com The simulations can quantify interactions such as hydrogen bonding between the ester and solvent molecules. researchgate.net

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Organic Transformations Involving this compound

Theoretical models can predict how a molecule will react. In organic transformations, regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.orgdurgapurgovtcollege.ac.in Stereoselectivity is the preference for the formation of one stereoisomer over another. vedantu.comquora.com

For this compound, computational models could predict the outcome of reactions such as nucleophilic attack. For example, in a reaction with a nucleophile, calculations could determine whether the attack is more likely to occur at the carbonyl carbon or the carbon bearing the chlorine atom. This would involve calculating the energies of the different possible transition states to identify the lowest energy, and therefore most likely, reaction pathway.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Chloroesters (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical, chemical, or thermodynamic properties. springernature.comresearchgate.net While specific QSPR models for this compound are not available, models for analogous chloroesters could be developed to predict non-biological properties.

These models use a set of calculated molecular descriptors (representing electronic, steric, or topological features) and statistical methods to build a mathematical equation that predicts a specific property. researchgate.net For a series of analogous chloroesters, a QSPR model could be developed to predict properties like boiling point, vapor pressure, or solubility in various solvents. nih.gov Such models are valuable for estimating the properties of new or untested compounds without the need for experimental measurement. springernature.com

Applications of Acetic Acid, Chloro , 2 Phenylethyl Ester in Advanced Materials and Catalysis

Acetic acid, chloro-, 2-phenylethyl ester as a Building Block in Polymer Synthesis and Modification

This compound, also known as 2-phenylethyl chloroacetate (B1199739), possesses two reactive sites: the chloroacetyl group and the ester linkage. This bifunctionality makes it a potentially valuable monomer or modifying agent in polymer chemistry. The activated carbon-chlorine bond allows for nucleophilic substitution reactions, enabling its incorporation into polymer backbones or its attachment as a pendant group.

In the context of polycondensation , this compound could theoretically react with difunctional or polyfunctional nucleophiles, such as diols, diamines, or dithiols. The reaction would proceed via nucleophilic substitution of the chlorine atom, leading to the formation of new ester, amide, or thioester linkages and the elimination of a byproduct like hydrogen chloride. For instance, reaction with a diamine could yield a poly(ester amide), a class of polymers known for their desirable thermal and mechanical properties. upc.edu The phenylethyl group would be incorporated as a pendant moiety, influencing the polymer's solubility, thermal behavior, and mechanical characteristics.

As a chain extension agent, this compound could be used to link pre-polymers that have nucleophilic end-groups. This process would increase the molecular weight of the polymer, thereby enhancing its mechanical properties. The efficiency of such reactions would depend on factors like the reactivity of the nucleophilic end-groups and the reaction conditions.

Furthermore, the chloroacetate group can be utilized in post-polymerization modification. Polymers containing hydroxyl or amino groups can be functionalized by reacting them with 2-phenylethyl chloroacetate. This approach allows for the introduction of the phenylethyl group onto a pre-existing polymer backbone, thereby tailoring the polymer's properties for specific applications. The use of halo-ester-functionalized molecules for polymer modification is a known strategy in materials science. researchgate.net

Interactive Table: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-reactant | Resulting Linkage | Potential Polymer Class |

| Polycondensation | Diamine | Amide | Poly(ester amide) |

| Polycondensation | Diol | Ether | Poly(ester ether) |

| Post-polymerization Modification | Polymer with pendant -OH groups | Ether | Functionalized Polymer |

| Chain Extension | Pre-polymer with -NH2 end-groups | Amide | Extended-chain Polymer |

Role of this compound in the Design of Novel Organic Reagents and Ligands for Catalysis

The reactivity of the chloroacetyl group in this compound makes it a useful precursor for the synthesis of more complex organic molecules that can serve as reagents or ligands in catalysis. The carbon-chlorine bond is susceptible to nucleophilic attack by a wide range of nucleophiles, allowing for the introduction of various functional groups.

For example, it can be used as an alkylating agent to introduce the 2-phenylethoxycarbonylmethyl group onto a substrate. This moiety can be found in various organic compounds with potential biological or chemical activity. One potential application is in the synthesis of rhodanine (B49660) derivatives, where phenethyl chloroacetate could be used to introduce the phenethyl group onto the rhodanine core. nih.gov

In ligand design, the molecule can be reacted with chelating agents containing nucleophilic sites (e.g., amines, thiols, or phosphines) to create multidentate ligands. The phenylethyl group can provide steric bulk and influence the electronic properties of the resulting metal complex, which in turn can affect its catalytic activity and selectivity. The ester group, while generally less reactive, could also participate in coordination with certain metal centers or be hydrolyzed to a carboxylic acid to provide an additional binding site.

Utilization of this compound in the Development of Functional Materials

The incorporation of this compound into polymer structures can lead to the development of functional materials with specific properties, such as specialized coatings, adhesives, and specialty polymers.

In coatings and adhesives , the phenylethyl group can enhance adhesion to various substrates due to its aromatic nature and potential for pi-pi stacking interactions. The presence of ester groups can contribute to properties like flexibility and toughness. Furthermore, the pendant chloro groups in a polymer synthesized from this monomer could serve as sites for cross-linking, which would improve the durability and solvent resistance of the coating or adhesive.

In the realm of specialty polymers , the unique combination of a flexible ester linkage, a reactive chloro group, and a bulky aromatic phenylethyl group can be exploited to create materials with tailored properties. For example, polymers incorporating this monomer might exhibit interesting optical properties due to the presence of the phenyl ring. Copolymers of phenylethyl acrylate (B77674), a structurally related monomer, have been investigated for applications such as intraocular lenses, suggesting that the phenylethyl moiety can be beneficial in biomedical materials. researchgate.netresearchgate.net

Catalytic Applications of this compound or its Derivatives in Organic Synthesis

While there is no direct evidence of this compound itself being used as a catalyst, its derivatives have the potential for catalytic applications. As discussed in section 6.2, it can be used to synthesize ligands for metal-based catalysts.

Derivatives of this compound could also potentially act as organocatalysts. For example, by replacing the chlorine atom with a catalytically active moiety, such as a tertiary amine or a phosphine, it could be transformed into a catalyst for various organic reactions. The phenylethyl group could play a role in creating a specific steric environment around the catalytic center, influencing the stereoselectivity of the reaction.

Environmental Fate and Chemical Degradation Studies of this compound

The environmental fate of this compound is determined by abiotic degradation pathways such as hydrolysis and photolysis.

Hydrolysis is a key abiotic degradation process for esters. The ester linkage in 2-phenylethyl chloroacetate is susceptible to hydrolysis, which would break the molecule down into 2-phenylethanol (B73330) and chloroacetic acid. The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions. The presence of the electron-withdrawing chloro group on the acetyl moiety may increase the susceptibility of the ester bond to nucleophilic attack by water, potentially accelerating hydrolysis compared to its non-chlorinated analog, phenethyl acetate (B1210297). ontosight.ai

Photodegradation is another important abiotic degradation pathway, especially in the presence of sunlight. Aromatic compounds can absorb UV radiation, which can lead to their photochemical transformation. Studies on the photocatalytic degradation of a similar compound, 2-phenethyl-2-chloroethyl sulfide (B99878) (PECES), have shown that cleavage of the C-S bond and subsequent oxidation are major degradation pathways, leading to the formation of products like styrene (B11656) and benzaldehyde. technion.ac.ilnih.gov It is plausible that the photolysis of this compound could proceed through cleavage of the ester bond or the C-Cl bond, followed by further degradation of the resulting fragments. The degradation of other chloroacetic acids has been shown to be influenced by the presence of UV light and a photocatalyst like TiO2. researchgate.net

Table: Potential Abiotic Degradation Pathways and Products

| Degradation Pathway | Description | Potential Products |

| Hydrolysis | Cleavage of the ester bond by reaction with water. | 2-Phenylethanol, Chloroacetic acid |

| Photolysis | Degradation initiated by the absorption of light energy. | Potentially leads to cleavage of the C-O ester bond or the C-Cl bond, followed by complex subsequent reactions. |

| Photocatalysis | Degradation in the presence of a photocatalyst (e.g., TiO2) and light. | Mineralization to CO2, H2O, and HCl under ideal conditions. |

Advanced Analytical Methodologies for Acetic Acid, Chloro , 2 Phenylethyl Ester in Complex Matrices Non Biological

Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Mixture Analysis of Acetic acid, chloro-, 2-phenylethyl ester

Chromatographic techniques are fundamental in separating this compound from complex mixtures to assess its purity and analyze its composition. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer robust solutions for these analytical challenges.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a well-established method for the analysis of this compound. sielc.com A typical method employs a C18 or a specialized low-silanol activity reverse-phase column (like Newcrom R1) for effective separation. sielc.com The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component like water, with an acid modifier. Phosphoric acid is often used, but for applications requiring compatibility with mass spectrometry, it is substituted with a volatile acid like formic acid. sielc.com This scalability of the liquid chromatography method allows it to be used not only for analytical purity assessment but also for the isolation of impurities through preparative separation. sielc.com

Gas Chromatography (GC): GC is highly suitable for the analysis of volatile and semi-volatile esters like this compound. While specific methods for this exact compound are not extensively detailed in the literature, methodologies for structurally similar compounds provide a strong basis for method development. For instance, the analysis of related compounds such as ethyl 2-chloroacetate and 1-phenylethyl acetate (B1210297) is effectively performed using GC. rasayanjournal.co.inscirp.org A common setup would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-1 (100% dimethylpolysiloxane) or DB-5 (5%-phenyl-95% dimethylpolysiloxane) column. rasayanjournal.co.in A flame ionization detector (FID) is typically used for quantification due to its reliability and broad applicability to organic compounds.

Below is an interactive table summarizing typical chromatographic conditions for the analysis of this compound and related compounds.

| Parameter | HPLC Conditions | GC Conditions |

| Technique | Reverse-Phase (RP-HPLC) | Gas-Liquid Chromatography (GLC) |

| Column | Newcrom R1 or C18 | DB-1 or DB-5 Capillary Column |

| Mobile Phase / Carrier Gas | Acetonitrile/Water with Formic or Phosphoric Acid sielc.com | Helium or Nitrogen mdpi.com |

| Detector | UV-Vis or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Application | Purity testing, impurity isolation sielc.com | Quantification, raw material analysis rasayanjournal.co.in |

Hyphenated Techniques (GC-MS, LC-MS/MS, GC-FID) for Trace Analysis and Identification of Degradation Products or Byproducts in Research Settings

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry or the quantitative accuracy of other detectors, are indispensable for trace analysis and structural elucidation of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying unknown byproducts and degradation products. The NIST Mass Spectrometry Data Center contains spectral data for related compounds like phenyl chloroacetate (B1199739), which can aid in the interpretation of mass spectra obtained for this compound. nih.gov Electron ionization (EI) mass spectra provide characteristic fragmentation patterns that serve as a fingerprint for the molecule, allowing for the identification of impurities even at trace levels. This technique has been successfully used to identify degradation products of similar organochloride compounds like 2-chloroethyl ethyl sulfide (B99878). semanticscholar.org

Gas Chromatography-Flame Ionization Detection (GC-FID): For quantitative trace analysis, GC-FID is a highly sensitive and robust method. It is particularly useful for monitoring potential genotoxic impurities (PGIs) that may arise from starting materials or side reactions. For example, a validated GC-FID method exists for the indirect quantification of chloroacetyl chloride, a potential precursor. japsonline.com This method involves derivatization to a more stable analyte, methyl 2-chloroacetate, allowing for detection at parts-per-million (ppm) levels. japsonline.comnih.gov The high sensitivity and excellent linearity of GC-FID make it ideal for ensuring that such hazardous byproducts are below their stringent control thresholds. japsonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high selectivity and sensitivity for analyzing compounds in complex matrices without the need for derivatization. By replacing non-volatile mobile phase additives like phosphoric acid with volatile ones like formic acid, HPLC methods can be directly coupled to a mass spectrometer. sielc.com Tandem mass spectrometry (MS/MS) provides an additional layer of specificity through the fragmentation of a selected precursor ion into product ions. This technique is invaluable for confirming the identity of trace-level degradation products and for quantitative analysis in complex research settings where matrix interference is a concern.

| Potential Impurity/Byproduct | Analytical Technique | Purpose |

| Chloroacetic acid | GC-FID (after derivatization) nih.gov | Trace quantification |

| 2-Phenylethanol (B73330) | GC-FID, HPLC-UV | Monitoring unreacted starting material |

| Chloroacetyl chloride | GC-FID (after derivatization) japsonline.com | Trace quantification of reactive impurity |

| Methyl chloroacetate | GC-FID (after derivatization) nih.gov | Trace quantification of related impurity |

| Hydrolysis Products | LC-MS/MS | Identification and quantification |

Development of Electrochemical Sensors and Optical Detection Systems for this compound in Industrial or Environmental Contexts

While chromatographic methods are the gold standard, there is growing interest in developing rapid, portable, and cost-effective sensor technologies for real-time monitoring in industrial and environmental settings.

Electrochemical Sensors: Electrochemical sensors offer high selectivity, low power requirements, and excellent accuracy for the detection of various analytes. nih.gov Although sensors specifically designed for this compound are not yet established, research on related compounds demonstrates feasibility. For instance, high-performance electrochemical sensors have been developed for other hazardous chlorinated esters, such as 3-Monochloropropane-1,2-diol esters (3-MCPDEs), using materials like bimetallic metal-organic frameworks (MOFs). researchgate.net These sensors utilize techniques like square wave voltammetry (SWV) to achieve very low detection limits. researchgate.net The development of similar sensor platforms, perhaps using molecularly imprinted polymers (MIPs) to create specific recognition sites, could enable the selective detection of this compound.

Optical Detection Systems: Optical sensors provide another avenue for rapid detection. These systems rely on changes in optical properties, such as fluorescence or absorbance, upon interaction with the target analyte. google.com For compounds that are not naturally fluorescent, derivatization or the use of indicator displacement assays can be employed. A potential approach involves fluorescence quenching, where the presence of the chlorinated ester interacts with a fluorescent polymer film, causing a measurable decrease in fluorescence intensity. google.com Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) have shown high sensitivity for other organochlorine compounds, achieving detection limits in the nanomolar range, and could be adapted for this target molecule. acs.org

Quantitative Analytical Methods for Process Control and Quality Assurance in the Synthesis and Formulation of this compound

Robust quantitative analytical methods are crucial for monitoring the synthesis of this compound, ensuring process efficiency, and guaranteeing the quality of the final product.

Process Control: During synthesis, which may involve the esterification of 2-phenylethanol with a chloroacetic acid derivative, analytical techniques are used to monitor the reaction's progress. mdpi.comresearchgate.net Gas chromatography is frequently employed to track the consumption of reactants and the formation of the product in real-time or through periodic sampling. scirp.org This data allows for the optimization of critical process parameters such as temperature, reactant concentration, and catalyst loading to maximize yield and minimize byproduct formation. mdpi.comresearchgate.net For example, in the synthesis of the related 2-phenylethyl acetate, GC analysis was used to achieve a molar conversion of over 99%. mdpi.com

Quality Assurance and Method Validation: For quality assurance (QA) of the final product, validated quantitative methods are required to determine the purity (assay) and the levels of any impurities. The GC-FID method is a common choice for the assay of the final ester. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is reliable and suitable for its intended purpose. japsonline.com Key validation parameters include specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net A validated method ensures that each batch of this compound meets the required quality specifications before its use in further applications.

The table below presents typical validation parameters for a quantitative GC method for a related impurity, demonstrating the rigorous standards applied in quality assurance. japsonline.com

| Validation Parameter | Typical Performance Metric | Purpose |

| Specificity | No interference at the analyte's retention time | Ensures the signal is only from the target compound |

| Linearity (Correlation Coefficient, r²) | > 0.999 japsonline.com | Confirms a direct relationship between concentration and response |

| Limit of Detection (LOD) | ~0.2 ppm japsonline.com | The lowest amount that can be reliably detected |

| Limit of Quantitation (LOQ) | ~0.4 ppm japsonline.com | The lowest amount that can be accurately quantified |

| Accuracy (% Recovery) | 97.3% to 101.5% japsonline.com | Measures the closeness of the result to the true value |

| Precision (% RSD) | < 2% japsonline.com | Measures the repeatability of the results |

Future Directions and Emerging Research Avenues for Acetic Acid, Chloro , 2 Phenylethyl Ester

Integration of Acetic acid, chloro-, 2-phenylethyl ester into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant leap in chemical manufacturing, offering enhanced safety, consistency, and efficiency. For this compound, this paradigm shift holds considerable promise.

Flow Chemistry: Continuous flow reactors, such as packed-bed reactors, have been successfully employed for the high-yield synthesis of the related compound, 2-phenylethyl acetate (B1210297). mdpi.comresearchgate.net These systems, which involve pumping reactants through a heated column containing an immobilized catalyst, could be readily adapted for the synthesis of its chlorinated analog. Such a process would allow for precise control over reaction temperature, pressure, and residence time, minimizing the formation of impurities and enabling safer handling of potentially corrosive reagents like chloroacetyl chloride.

Another powerful technique is reactive distillation, a prime example of process intensification that combines chemical reaction and product separation into a single unit. globethesis.com This method has been proven effective for the synthesis of esters like ethyl chloroacetate (B1199739), where the continuous removal of water byproduct drives the reaction toward completion. researchgate.net Applying a reactive distillation framework to the esterification of 2-phenylethanol (B73330) with chloroacetic acid could offer a highly efficient, scalable, and economical production route. nih.gov

Automated Synthesis Platforms: The rise of automated synthesis platforms, which utilize pre-packaged reagent cartridges and pre-programmed protocols, is revolutionizing chemical discovery and process optimization. merckmillipore.comyoutube.com These systems can perform a wide range of transformations, from amide bond formation to Suzuki couplings, with minimal human intervention. merckmillipore.com A key future direction is the development of a standardized cartridge-based process for either the synthesis of this compound or its use as a reactant. This would enable chemists in various fields to rapidly generate derivatives and explore its synthetic utility without needing specialized expertise in automation or flow chemistry, thereby accelerating research and development. youtube.comresearchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Synthetic Transformations

Beyond its classic role as an alkylating agent, the chemical structure of this compound is amenable to modern synthetic methodologies that can unlock novel reactivity patterns.

Photocatalysis and Electrochemistry: Recent advancements in photoredox and electrochemical catalysis have opened new ways to form and utilize radical intermediates under mild conditions. For instance, photocatalysis has been used to achieve the α-alkylation of esters by generating an α-radical from an in-situ-formed enolate. researchgate.netnih.gov Applying this concept to this compound could lead to unprecedented C-C bond formations at the carbon bearing the chlorine atom. Furthermore, the combination of electrochemistry and photocatalysis offers powerful strategies for activating C-H bonds. uni-regensburg.de This could potentially enable the selective functionalization of the phenylethyl backbone, creating complex molecular architectures that are otherwise difficult to access.

The chloro-substituent itself can be a focal point for novel transformations. Photoredox-catalyzed methods have been developed for the synthesis of complex α-chloroboronic esters, demonstrating that the C-Cl bond can participate in sophisticated, atom-economical reactions. nih.gov Exploring similar transformations with this compound could establish it as a versatile building block in modern organic synthesis.

Development of Sustainable and Circular Economy Approaches for this compound Chemistry

Aligning chemical production with the principles of green chemistry and the circular economy is a global imperative. mdpi.com The chemistry of this compound can be reimagined through this lens, from feedstock sourcing to end-of-life considerations.

Sustainable Synthesis: A primary strategy for greening the synthesis of this compound is the use of bio-based feedstocks. The alcohol precursor, 2-phenylethanol, can be produced sustainably through the microbial biotransformation of L-phenylalanine by various yeasts and bacteria. nih.govmdpi.comnih.gov Utilizing this "natural" 2-phenylethanol significantly reduces the reliance on fossil fuels. Furthermore, the esterification reaction itself can be performed using biocatalysts, such as immobilized lipases, which operate under mild, aqueous conditions and avoid the need for harsh acid catalysts and organic solvents. nih.govnih.govnih.gov

Circular Economy Approaches: The presence of chlorine in the molecule presents both a challenge and an opportunity from a circular economy perspective. Halogenated organic compounds are often persistent pollutants, but emerging strategies seek to repurpose them. researchgate.netcas.cn One innovative concept is "transfer chlorination," where a halogenated molecule serves as a chlorine source for other chemical reactions, transforming a potential waste product into a value-added reagent. cas.cn this compound could be investigated within such a framework, where its chloroacetyl group is utilized in subsequent synthetic steps, embodying the circular principle of designing out waste. pttgcgroup.comqub.ac.uk This approach shifts the perception of the chlorine atom from a disposable leaving group to a functional asset to be passed on to the next molecule in the value chain.

Challenges and Opportunities in Scaling Up Research on this compound

Translating laboratory-scale findings to industrial production requires overcoming specific challenges while leveraging new technological opportunities.

Key Challenges:

Corrosion: The synthesis of this compound may involve corrosive reagents (e.g., chloroacetyl chloride) or generate acidic byproducts like HCl. This necessitates the use of specialized, corrosion-resistant reactors and infrastructure, increasing capital costs.

Toxicity: As with many reactive intermediates, the cytotoxicity and environmental impact of the compound and its precursors must be carefully managed, particularly at larger scales. The toxicity of 2-phenylethanol to microbial cultures can also limit the efficiency of bio-based production routes. mdpi.com

Opportunities for Advancement:

Process Intensification: Technologies like continuous flow reactors and reactive distillation are key opportunities for scalable and safe production. nih.gov They offer superior heat and mass transfer, precise process control, and smaller reactor footprints, which mitigates safety risks associated with exothermic reactions or hazardous materials. globethesis.com

Heterogeneous Catalysis: Developing robust solid-acid catalysts for the esterification step would simplify product purification, as the catalyst can be easily filtered off rather than requiring aqueous workups. This also facilitates continuous processing and catalyst recycling, improving process economics and sustainability. nih.gov

Interdisciplinary Research Synergies Involving this compound in Areas Such as Advanced Materials Science and Chemical Engineering

The unique structure of this compound makes it a compelling candidate for interdisciplinary research, particularly at the intersection of materials science and chemical engineering.

Advanced Materials Science: The phenylethyl group is a structural component of high-performance polymers, imparting properties such as thermal stability and a high refractive index. The chloroacetate moiety serves as a versatile reactive handle. This combination opens the door for using this compound as a functional monomer or chain-transfer agent in polymerization reactions. Analogous to how 2-phenylethyl acrylate (B77674) is used to create specialty copolymers, researchgate.net this molecule could be incorporated into polymer backbones to create materials with tailored optical, mechanical, or adhesive properties. The chlorine atom could also be used for post-polymerization modification, allowing for the covalent attachment of other functional molecules to the polymer surface.

Chemical Engineering: For chemical engineers, this molecule serves as an excellent model system for developing and optimizing advanced manufacturing processes. The synthesis of the ester and its subsequent derivatization reactions provide ideal case studies for applying process intensification strategies. globethesis.com This includes designing and modeling complex reactor configurations like membrane reactors for in-situ byproduct removal, developing sophisticated control strategies for automated flow synthesis, and optimizing separation processes to achieve high-purity products in an energy-efficient manner. nih.gov

Potential for Derivatization of this compound towards Novel Synthetic Intermediates and Functional Molecules

The most immediate and fertile area of research for this compound is its use as a versatile platform for chemical derivatization. The electrophilic carbon atom attached to the chlorine is highly susceptible to nucleophilic attack, enabling the facile introduction of the 2-phenylethoxycarbonylmethyl group into a wide array of molecules. researchgate.net

This reactivity can be harnessed to synthesize novel intermediates for the pharmaceutical and fine chemical industries. For example, reaction with various nucleophiles can yield a diverse library of compounds, as detailed in the table below. Such derivatization is a common strategy to modify the biological activity or physicochemical properties of parent molecules. semanticscholar.orgnih.gov

The resulting derivatives have significant potential as precursors to complex, biologically active scaffolds. For instance, condensation with 2-aminothiophenols could provide access to the benzothiazole (B30560) core, mdpi.com while other reaction sequences could target structures like 2-(2-phenyethyl)chromones, both of which are associated with a range of pharmacological activities. nih.gov This positions this compound as a valuable building block for the discovery of new functional molecules and therapeutics. mdpi.com

Table 1: Potential Derivatization Reactions and Applications

| Nucleophile Class | Example Nucleophile | Resulting Derivative Class | Potential Application Area |

|---|---|---|---|

| Alcohols/Phenols (O-Nucleophiles) | Phenol, Bio-active alcohols | Glycolate Ethers | Fine chemicals, Fragrance intermediates, Pro-drugs |

| Amines (N-Nucleophiles) | Aniline, Heterocyclic amines | Glycinate Esters | Pharmaceutical intermediates, Agrochemical precursors |

| Thiols (S-Nucleophiles) | Thiophenol, Cysteine derivatives | Thioglycolate Esters | Polymer additives, Synthetic intermediates for materials |

| Carboxylates | Sodium acetate | Anhydride-like Esters | Specialty chemical synthesis |

| Enolates | Acetone enolate | γ-Keto Esters | Building blocks for heterocyclic synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.